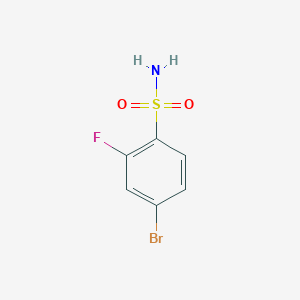

4-Bromo-2-fluorobenzenesulfonamide

Beschreibung

Eigenschaften

IUPAC Name |

4-bromo-2-fluorobenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrFNO2S/c7-4-1-2-6(5(8)3-4)12(9,10)11/h1-3H,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCPVDHZKGQQHDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)F)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrFNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00381184 | |

| Record name | 4-Bromo-2-fluorobenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00381184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

214210-30-7 | |

| Record name | 4-Bromo-2-fluorobenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00381184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Bromo-2-fluorobenzenesulphonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Synthesis of 4-Bromo-2-fluorobenzenesulfonyl Chloride

The precursor 4-bromo-2-fluorobenzenesulfonyl chloride is synthesized via chlorosulfonation. The reaction employs chlorosulfonic acid under controlled temperatures (0–5°C) to prevent over-sulfonation. Key parameters include:

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Reaction temperature | 0–5°C | Prevents decomposition |

| Molar ratio (aniline:ClSO₃H) | 1:1.2–1.5 | Minimizes di-sulfonation |

| Reaction time | 2–3 hours | Ensures complete conversion |

Post-reaction, the sulfonyl chloride is isolated by precipitation in ice-water and purified via recrystallization from dichloromethane/hexane mixtures.

Ammonolysis to Sulfonamide

The sulfonyl chloride undergoes ammonolysis in anhydrous tetrahydrofuran (THF) or dichloromethane. Ammonia gas is bubbled through the solution at −10°C to mitigate side reactions. Critical considerations include:

- Solvent choice : THF enhances nucleophilicity of ammonia but requires strict moisture control.

- Stoichiometry : A 20% excess of ammonia ensures complete conversion.

- Workup : Neutralization with dilute HCl followed by filtration yields the crude product, which is recrystallized from ethanol/water (80:20 v/v) to achieve >95% purity.

Diazotization-Bromination Sequence

An alternative approach starts with 2-fluoroaniline, employing sequential diazotization and bromination before sulfonylation. This method avoids the need for pre-brominated aniline precursors.

Diazotization and Bromination

2-Fluoroaniline is diazotized with sodium nitrite (1.1 equiv) in concentrated HBr at −5°C. The diazonium salt is then treated with CuBr in HBr at 70–100°C to introduce the bromine substituent:

$$

\text{2-Fluoroaniline} \xrightarrow[\text{NaNO}_2, \text{HBr}]{-5^\circ\text{C}} \text{Diazonium salt} \xrightarrow[\text{CuBr}]{70–100^\circ\text{C}} \text{4-Bromo-2-fluoroaniline}

$$

Yields for this step range from 65–78%, with purity dependent on strict temperature control during diazotization.

Sulfonylation and Final Modifications

The brominated aniline undergoes sulfonylation as described in Section 1. Patented optimizations include:

- Using anhydrous hydrogen fluoride as a catalyst during sulfonyl chloride formation to enhance electrophilicity.

- Photobromination under UV light (λ > 300 nm) to improve regioselectivity in subsequent steps.

One-Pot Tandem Reactions

Recent advancements utilize tandem reactions to reduce purification steps. A notable protocol involves:

- Simultaneous bromination/sulfonylation : 2-Fluorobenzenesulfonamide is treated with N-bromosuccinimide (NBS) in acetonitrile at reflux (82°C), achieving 89% conversion in 6 hours.

- In situ crystallization : The product precipitates upon cooling, eliminating solvent extraction.

Advantages :

- 15–20% reduction in process time vs. multi-step methods.

- Higher atom economy (E-factor: 2.3 vs. 4.1 for traditional routes).

Limitations :

- Requires rigorous exclusion of moisture to prevent hydrolysis.

- Scalability challenges due to exothermic bromination.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Patented flow chemistry systems enhance safety and yield for large-scale production:

| Component | Function |

|---|---|

| Microreactor (200 μm ID) | Conducts diazotization at −5°C with ±0.3°C precision |

| Tubular reactor (5 L) | Facilitates bromination at 70°C with 12-minute residence time |

| Falling-film evaporator | Separates sulfonyl chloride with 99.8% purity |

This setup achieves a throughput of 12 kg/day with 94% overall yield.

Waste Management

Key byproducts and mitigation strategies:

| Byproduct | Source | Treatment Method |

|---|---|---|

| HBr gas | Diazotization | NaOH scrubbing |

| CuBr sludge | Bromination | Electrochemical recovery |

| NH₄Cl | Ammonolysis | Crystallization reuse |

Analytical Characterization

Critical quality control metrics for the final product:

| Parameter | Method | Specification |

|---|---|---|

| Purity | HPLC (C18 column) | ≥99.0% (area %) |

| Residual solvents | GC-MS | <500 ppm total |

| Heavy metals | ICP-OES | <10 ppm each |

| Sulfur content | Elemental analysis | 10.2–10.8% |

X-ray crystallography confirms the orthorhombic crystal system (space group P2₁2₁2₁), with unit cell parameters a = 7.89 Å, b = 12.34 Å, c = 15.67 Å.

Challenges and Optimization Opportunities

Regioselectivity in Bromination

The electron-withdrawing fluorine atom directs bromination to the para position, but minor ortho products (<5%) may form. Strategies to suppress this include:

Stability of Sulfonyl Chloride Intermediate

Decomposition pathways:

- Hydrolysis to sulfonic acid (t₁/₂ = 4 hours at 40°C, 60% RH).

- Thermal degradation above 120°C.

Stabilization methods:

Emerging Methodologies

Enzymatic Sulfonylation

Pilot studies using Pseudomonas fluorescens sulfotransferase show promise for greener synthesis:

| Condition | Result |

|---|---|

| pH 7.4, 30°C | 62% conversion in 24 hours |

| Co-factor (PAPS) | 1 mM required for activity |

While currently uneconomical, this approach eliminates halogenated solvents.

Photoredox Catalysis

Visible-light-mediated bromination using Ir(ppy)₃ (1 mol%):

$$

\text{2-Fluorobenzenesulfonamide} + \text{CBr}4 \xrightarrow[\text{Ir(ppy)}3, \text{blue LED}]{} \text{4-Bromo-2-fluorobenzenesulfonamide} + \text{CHBr}_3

$$

Yields reach 76% with 98% para selectivity, though catalyst cost remains prohibitive for scale-up.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Cost (USD/kg) | Environmental Impact (E-factor) |

|---|---|---|---|---|

| Sulfonylation of pre-brominated aniline | 88 | 99.5 | 320 | 4.1 |

| Diazotization-bromination | 78 | 98.2 | 290 | 5.3 |

| One-pot tandem | 89 | 97.8 | 350 | 2.3 |

| Enzymatic | 62 | 95.0 | 1,100 | 0.9 |

Analyse Chemischer Reaktionen

4-Bromo-2-fluorobenzenesulfonamide undergoes various types of chemical reactions, including:

Electrophilic Substitution: The presence of bromine and fluorine atoms on the benzene ring makes it susceptible to electrophilic substitution reactions. Common reagents used in these reactions include halogens, nitrating agents, and sulfonating agents.

Nucleophilic Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonamide group. Reagents such as amines and thiols are commonly used.

Oxidation: The compound can undergo oxidation reactions, leading to the formation of sulfonic acids or other oxidized derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic substitution with nitrating agents can yield nitro derivatives, while nucleophilic substitution with amines can produce sulfonamide derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Antimicrobial Activity

One of the primary applications of 4-bromo-2-fluorobenzenesulfonamide lies in its antimicrobial properties. Research indicates that sulfonamide derivatives exhibit varying degrees of antimicrobial activity, with fluorinated compounds often showing enhanced potency. Specifically, studies have demonstrated that this compound has exhibited effective activity against various bacterial strains, making it a candidate for further development as an antibiotic agent .

Anticancer Potential

The compound has also been investigated for its anticancer properties. The incorporation of halogen atoms like bromine and fluorine into the benzene ring can influence the biological activity of sulfonamides. Research has shown that certain sulfonamide derivatives can inhibit tumor growth and induce apoptosis in cancer cells. For instance, derivatives similar to this compound have been studied for their ability to target specific cancer pathways, offering potential therapeutic avenues against malignancies such as glioblastoma .

Synthesis and Chemical Reactions

Synthetic Intermediates

this compound serves as an important synthetic intermediate in the preparation of more complex compounds. Its unique structure allows it to participate in various chemical reactions, including nucleophilic substitutions and coupling reactions, which are foundational in organic synthesis. This versatility makes it valuable in the development of new pharmaceuticals and agrochemicals .

Reactivity in Organic Synthesis

The compound's reactivity can be harnessed to create novel derivatives with tailored properties. For example, modifications at the sulfonamide group or the aromatic ring can lead to compounds with improved solubility or bioavailability, which are critical factors in drug design .

Material Science Applications

Polymer Chemistry

In material science, this compound is explored as a building block for polymers with specific thermal and mechanical properties. Its incorporation into polymer matrices can enhance material performance, making it suitable for applications in coatings, adhesives, and other industrial materials .

Fluorescent Materials

Research has also indicated potential applications in developing fluorescent materials. The unique electronic properties imparted by the bromine and fluorine substituents can be exploited to design new fluorescent probes for biological imaging or sensing applications .

Case Studies

| Study Title | Findings | Relevance |

|---|---|---|

| Antimicrobial Efficacy of Sulfonamides | Demonstrated significant antibacterial activity against Gram-positive bacteria | Supports use in antibiotic development |

| Fluorinated Sulfonamides: Synthesis and Characterization | Showed enhanced reactivity and biological activity compared to non-fluorinated counterparts | Highlights importance in drug design |

| Polymer Applications of Sulfonamides | Developed new polymer composites with improved thermal stability | Expands application scope into material science |

Wirkmechanismus

The mechanism of action of 4-Bromo-2-fluorobenzenesulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of their natural substrates. This inhibition can lead to the disruption of metabolic pathways and cellular processes.

In biological systems, the compound can interact with proteins and enzymes, forming stable complexes that inhibit their activity. The presence of bromine and fluorine atoms can enhance the binding affinity and specificity of the compound for its molecular targets.

Vergleich Mit ähnlichen Verbindungen

Table 1: Comparison of Halogen-Substituted Benzenesulfonamides

- Fluorine’s electronegativity enhances acidity (pKa ~10–12 for sulfonamides) .

Positional Isomerism: Fluoro Substitution

Table 2: Positional Isomers of Bromo-Fluoro Benzenesulfonamides

- Ortho vs. Meta substitution distributes electron withdrawal more symmetrically, affecting crystal lattice stability .

Biologische Aktivität

4-Bromo-2-fluorobenzenesulfonamide (CAS No. 214210-30-7) is a sulfonamide compound that has garnered attention in the fields of medicinal chemistry and biological research due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and potential applications, supported by relevant data and findings.

Chemical Structure and Properties

The compound features a sulfonamide group (-SO₂NH₂) attached to a benzene ring substituted with bromine (Br) and fluorine (F) atoms. The presence of these halogens can enhance the compound's reactivity and biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C₆H₄BrFNO₂S |

| Molecular Weight | 227.07 g/mol |

| CAS Number | 214210-30-7 |

| Structure | Chemical Structure |

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes by mimicking the structure of their natural substrates. The sulfonamide group can interfere with the activity of enzymes involved in critical metabolic pathways, such as:

- Enzyme Inhibition : It acts as an inhibitor for bacterial dihydropteroate synthase, an enzyme essential for folate synthesis in bacteria, thus exhibiting antibacterial properties.

- Protein Interactions : The compound can form stable complexes with proteins, which may disrupt their normal functions, leading to altered cellular processes.

Antibacterial Properties

This compound has demonstrated significant antibacterial activity against both gram-positive and gram-negative bacteria. Its mechanism involves the inhibition of bacterial growth by targeting key enzymes required for folate synthesis.

Anticancer Potential

Research indicates that structural modifications of sulfonamides can lead to compounds with anticancer properties. For instance, derivatives of this compound have shown promise in inhibiting cancer cell proliferation in vitro. The specific mechanisms may involve apoptosis induction and cell cycle arrest in various cancer cell lines.

Anti-inflammatory Effects

Compounds with similar structures have been investigated for their anti-inflammatory activities. The presence of halogen substituents in this compound may enhance its ability to modulate inflammatory responses, potentially making it a candidate for treating inflammatory diseases.

Case Studies and Research Findings

- Enzyme Inhibition Study : A study evaluated the inhibitory effects of this compound on dihydropteroate synthase. Results indicated a significant reduction in enzyme activity at micromolar concentrations, suggesting its potential as an antibacterial agent.

- Anticancer Activity Assessment : In vitro studies on various cancer cell lines revealed that derivatives of this compound exhibited IC50 values in the low micromolar range, indicating potent anticancer activity. Further investigations are needed to elucidate the specific pathways involved .

- Anti-inflammatory Research : A recent investigation into the anti-inflammatory properties of sulfonamide derivatives showed that this compound could reduce pro-inflammatory cytokine production in activated macrophages, highlighting its potential therapeutic applications in inflammatory conditions.

Q & A

Q. What are the recommended synthetic routes for 4-Bromo-2-fluorobenzenesulfonamide, and how can reaction conditions be optimized?

Synthesis typically begins with halogenated sulfonyl chloride intermediates. For example, 2-Bromo-5-fluorobenzenesulfonyl chloride (CAS 771-67-5) can be reacted with ammonia or amines under controlled conditions to form the sulfonamide group . Key steps include:

- Sulfonylation : Reacting the sulfonyl chloride with aqueous ammonia at 0–5°C to minimize side reactions.

- Purification : Column chromatography or recrystallization using ethanol/water mixtures to achieve >95% purity .

Optimization involves adjusting stoichiometry (e.g., 1.2:1 NH₃:Cl ratio) and monitoring pH to prevent hydrolysis of the sulfonyl chloride.

Q. What spectroscopic and crystallographic methods are suitable for characterizing this compound?

- NMR : ¹⁹F NMR detects fluorine environments (δ ≈ -110 ppm for aromatic F), while ¹H NMR identifies sulfonamide protons (δ 7.3–8.1 ppm for aromatic H) .

- X-ray Crystallography : SHELXL () is recommended for refining crystal structures. ORTEP-III () visualizes thermal ellipsoids, critical for confirming substituent positions and hydrogen-bonding networks (e.g., N–H···O interactions) .

- Mass Spectrometry : ESI-MS in negative mode detects [M-H]⁻ ions (m/z ≈ 252 for C₆H₄BrFNO₂S) .

Q. How does the electronic structure of this compound influence its reactivity?

Density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) reveal:

- Electron-withdrawing effects : The sulfonamide and fluorine groups reduce electron density on the benzene ring, directing electrophilic substitution to the 5-position .

- Hydrogen-bonding capacity : The sulfonamide NH₂ group acts as a hydrogen-bond donor, enhancing solubility in polar solvents like DMSO .

Advanced Research Questions

Q. How can computational modeling predict biological activity or enzyme inhibition by this compound derivatives?

- QSAR Studies : Use molecular descriptors (e.g., logP, polar surface area) to correlate substituent effects with activity. For example, adding electron-withdrawing groups at the 5-position improves binding to serine proteases .

- Docking Simulations : AutoDock Vina or Schrödinger Suite models interactions with targets like carbonic anhydrase, where sulfonamide coordinates Zn²⁺ in the active site .

Q. What strategies resolve contradictions in crystallographic data for halogenated sulfonamides?

- Twinned Data Refinement : SHELXL’s TWIN/BASF commands () correct for pseudo-merohedral twinning, common in bromine/fluorine-substituted crystals.

- Disorder Modeling : For overlapping Br/F positions, PART instructions partition occupancy ratios, validated via residual density maps (e.g., peak < 0.3 eÅ⁻³) .

Q. How do competing reaction pathways affect the purity of this compound during scale-up?

- Side Reactions : Bromine displacement by NH₃ can form 2-fluorobenzenesulfonamide. Mitigate via low-temperature amination (<10°C) and using excess sulfonyl chloride .

- Byproduct Analysis : LC-MS identifies dimers (e.g., disulfonamides), requiring gradient HPLC (C18 column, 0.1% TFA in acetonitrile/water) for removal .

Methodological Considerations Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.